Product packaging for Alpha-fetoprotein (158-166)(Cat. No.:)

Alpha-fetoprotein (158-166)

Cat. No.: B1575164
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Alpha-fetoprotein (AFP) and Epitope Identification

The journey to understanding Alpha-fetoprotein (158-166) begins with the discovery of its parent protein, AFP, and the subsequent efforts to dissect its immunological properties.

Alpha-fetoprotein (AFP) was first identified as a fetal-specific protein in human serum in the mid-20th century. nih.govijbs.com In 1963, Russian scientists Garry Abelev and Yuri Tatarinov made the pivotal discovery that this oncofetal antigen was also present in the blood of patients with primary liver cancer. researchgate.netresearchgate.net This marked the identification of AFP as the first recognized cancer-associated biomarker. researchgate.net

AFP is a glycoprotein (B1211001) with a molecular weight of approximately 69-70 kDa, composed of a single polypeptide chain of 591 amino acids. researchgate.netmdpi.com It is structurally similar to serum albumin and is encoded by a gene on chromosome 4. researchgate.netwikipedia.org During fetal development, AFP is the most abundant plasma protein, primarily synthesized by the yolk sac and the fetal liver. nih.govwikipedia.orgnih.gov After birth, its levels dramatically decrease and remain very low in healthy adults. ijbs.comwikipedia.org However, AFP expression can be reactivated in the context of certain pathological conditions, most notably in about 80% of hepatocellular carcinomas (HCC), as well as during liver regeneration and in other tumors. nih.govaai.org This re-expression in cancer cells without a corresponding high level in most healthy adult tissues established AFP as a significant tumor marker. nih.govresearchgate.net

The recognition of AFP as a tumor-associated antigen prompted researchers to investigate whether the immune system could target it. A key discovery was that T-cells could recognize peptide fragments (epitopes) derived from AFP when presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells. aai.orgnih.gov This indicated that despite being a "self" protein present during fetal development, not all T-cells specific for AFP are deleted from the immune repertoire. aai.orgaacrjournals.org

This led to systematic efforts to identify which specific peptides from the long AFP amino acid sequence were immunodominant—that is, most likely to provoke an immune response. Using computer-based analysis of the human AFP amino acid sequence to predict which peptides would bind to the common human leukocyte antigen (HLA) allele HLA-A*0201, researchers synthesized and screened numerous candidates. aai.org Through a combination of immunological and physicochemical methods, several immunodominant epitopes were identified. aai.orgatlasgeneticsoncology.org

In one such comprehensive analysis of 74 different AFP-derived peptides, the sequence spanning amino acids 158-166 was confirmed as a new, naturally processed, and presented HLA-A0201-restricted immunodominant epitope. aai.orgnih.gov This peptide, with the amino acid sequence FMNKFIYEI, was shown to bind effectively to HLA-A0201 molecules and could be recognized by human T-cells. aai.orgaacrjournals.orgjpt.com

Table 1: Key Identified Immunodominant HLA-A*0201-Restricted AFP Peptides

Peptide Name Amino Acid Sequence Reference
Alpha-fetoprotein (158-166) FMNKFIYEI aai.orgaacrjournals.org
Alpha-fetoprotein (137-145) PLFQVPEPV aai.orgaacrjournals.org
Alpha-fetoprotein (325-334) GLSPNLNRFL aai.orgaacrjournals.org
Alpha-fetoprotein (542-550) GVALQTMKQ aai.orgaacrjournals.org

Academic Significance and Research Focus of Alpha-fetoprotein (158-166)

The identification of AFP (158-166) as a specific T-cell epitope has made it a focal point of significant academic and clinical research, primarily within the field of cancer immunology and immunotherapy.

The biological activity of the Alpha-fetoprotein (158-166) peptide is rooted in the principles of cellular immunology and antigen presentation. The central theoretical framework is that this peptide acts as a molecular flag that allows the immune system to identify and eliminate cancer cells.

The process is understood as follows:

Intracellular Processing : In an AFP-expressing cancer cell (like HCC), the full-length AFP protein is produced. Like other intracellular proteins, it is eventually degraded into smaller peptide fragments by the proteasome. nih.gov

MHC Presentation : The AFP (158-166) peptide fragment is transported into the endoplasmic reticulum, where it can bind to a specific MHC class I molecule, HLA-A*02:01. aacrjournals.orgnih.gov

Cell Surface Display : This peptide-MHC complex is then transported to the cancer cell surface and displayed for surveillance by the immune system. nih.govaacrjournals.org

T-Cell Recognition : Circulating cytotoxic T lymphocytes (CTLs) with a T-cell receptor (TCR) that specifically recognizes the unique shape of the AFP (158-166)-HLA-A*02:01 complex can bind to it. imrpress.comnih.gov

Immune Activation : This binding activates the CTL, causing it to release cytotoxic granules (like perforin (B1180081) and granzymes) that induce apoptosis (programmed cell death) in the cancer cell. nih.gov

Therefore, the biological significance of AFP (158-166) is not as a free-floating molecule but as a critical component of a cell-surface complex that serves as a target for T-cell-mediated anti-tumor immunity. aacrjournals.orgimrpress.com

Current research on Alpha-fetoprotein (158-166) is overwhelmingly focused on leveraging its immunogenic properties for therapeutic purposes against hepatocellular carcinoma. ijbs.comnih.gov The primary trajectories include the development of therapies designed to generate or enhance T-cell responses against this specific target.

Key Research Areas:

Peptide Vaccines : Early clinical trials investigated the use of synthetic AFP peptides, including AFP (158-166), as a vaccine to immunize HCC patients and expand the population of AFP-specific T-cells in their bodies. aacrjournals.orgaacrjournals.org

Dendritic Cell (DC) Vaccines : A more potent strategy involves loading a patient's own dendritic cells (a type of professional antigen-presenting cell) with the AFP (158-166) peptide ex vivo and re-infusing them to stimulate a robust T-cell response. aacrjournals.org

Artificial Antigen-Presenting Cells (aAPCs) : To overcome the challenges of generating patient-specific DCs, researchers have developed artificial APCs. These are engineered cell lines, such as the BJAB B-cell line, that are modified to express the AFP (158-166)-HLA-A*02:01 complex along with other co-stimulatory molecules (like CD80, CD86, and IL-15) needed to efficiently activate and expand AFP-specific CTLs for adoptive immunotherapy. nih.govoncotarget.com

T-Cell Receptor (TCR) Engineered T-Cell Therapy : This advanced approach involves identifying and isolating the genes for high-avidity TCRs that recognize the AFP (158-166) complex. These TCR genes are then inserted into a patient's own T-cells, effectively "re-programming" them to hunt down and destroy liver cancer cells. nih.govnih.gov

Chimeric Antigen Receptor (CAR) T-Cell Therapy : In a novel extension of CAR T-cell technology, which typically targets surface proteins, researchers have developed a CAR that specifically recognizes the three-dimensional structure of the AFP (158-166) peptide when it is presented by the HLA-A*02:01 molecule. ijbs.comaacrjournals.org This expands the range of CAR T-cell targets to include intracellular proteins like AFP.

Open Questions and Future Directions:

How can the efficacy of AFP (158-166)-targeted therapies be enhanced, particularly in patients with high levels of circulating AFP protein, which may induce immune tolerance? aacrjournals.org

What is the hierarchy of immune responses to various AFP epitopes, and can targeting subdominant epitopes alongside immunodominant ones like AFP (158-166) lead to a more comprehensive anti-tumor effect? aai.org

How can the safety and specificity of engineered T-cell therapies (TCR and CAR-T) targeting the AFP (158-166) complex be optimized to avoid off-target toxicities? nih.gov

Can these therapies be effectively combined with other treatments, such as immune checkpoint inhibitors, to overcome the immunosuppressive tumor microenvironment in HCC? nih.gov

Table 2: Investigational Therapeutic Approaches Targeting AFP (158-166)

Therapeutic Strategy Description Research Focus
Peptide/DC Vaccination Immunizing with the peptide directly or via dendritic cells to stimulate an endogenous T-cell response. Expanding AFP-specific T-cells in vivo. aacrjournals.orgaacrjournals.org
Artificial APCs (aAPCs) Using engineered cell lines to expand AFP-specific T-cells ex vivo for adoptive transfer. Efficient and scalable generation of CTLs. nih.govoncotarget.com
TCR T-Cell Therapy Engineering patient T-cells with a TCR that recognizes the AFP (158-166)-MHC complex. Potent and specific targeting of HCC. nih.govnih.gov
CAR T-Cell Therapy Engineering patient T-cells with a CAR that binds the AFP (158-166)-MHC complex. Expanding CAR technology to intracellular targets. ijbs.comaacrjournals.org

Table of Mentioned Compounds | Compound Name | | | :--- | | Alpha-fetoprotein | | Alpha-fetoprotein (158-166) | | Albumin | | Perforin | | Granzymes | | Interleukin-15 (IL-15) |

Properties

sequence

FMNKFIYEI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Alpha-fetoprotein (158-166)

Origin of Product

United States

Molecular and Structural Characterization of Alpha Fetoprotein 158 166

Structural Biology Approaches to Alpha-fetoprotein (158-166) Conformation

The three-dimensional structure and dynamic behavior of Alpha-fetoprotein (158-166) are fundamental to its biological function. Various biophysical and computational methods have been employed to elucidate its conformational properties.

Advanced Spectroscopic Analyses (e.g., Mass Spectrometry) of Alpha-fetoprotein (158-166)

Mass spectrometry has been a pivotal tool in the characterization of the Alpha-fetoprotein (158-166) peptide. This advanced spectroscopic technique has been successfully used to identify this specific peptide fragment from the surface of human hepatocellular carcinoma (HCC) cell lines that are positive for both HLA-A*0201 and AFP. nih.govatlasgeneticsoncology.org This provides direct evidence of its natural processing and presentation in a cancerous state.

Furthermore, mass spectrometry, often coupled with high-performance liquid chromatography (HPLC), is a standard method to confirm the identity and assess the purity of synthetically produced Alpha-fetoprotein (158-166) peptides used in research. jpt.comnih.govoncotarget.com For instance, analyses have confirmed the molecular weight of the synthetic peptide, ensuring its correct composition for use in immunological assays. nih.govoncotarget.com Enzyme-assisted mass spectrometric methods are also being developed for the sensitive and specific quantitative analysis of AFP and its isoforms. rsc.org

Computational Modeling and Molecular Dynamics Simulations of Alpha-fetoprotein (158-166)

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, provide valuable insights into the structural stability and conformational dynamics of peptides like Alpha-fetoprotein (158-166) at an atomic level. longdom.orgnih.gov While specific MD simulation studies focusing exclusively on the 158-166 fragment are not extensively detailed in the provided context, the application of these techniques to other AFP-derived peptides highlights their importance. longdom.orgresearchgate.netresearchgate.net

MD simulations can predict the preferred conformations of the peptide, the influence of the surrounding solvent environment on its structure, and the dynamics of its amino acid residues. longdom.orgresearchgate.net These computational studies are crucial for understanding how the peptide might behave in a biological system, for instance, when approaching and binding to an MHC molecule. longdom.orgnih.gov Such simulations can reveal key molecular interactions that contribute to the stability of the peptide's structure, which is essential for its recognition by immune cells. nih.gov

Characterization of Peptide Stability and Conformation in Biological Milieu

The stability of the Alpha-fetoprotein (158-166) peptide is a critical factor for its immunological activity. Dissociation-kinetic assays have been performed to assess the stability of the peptide when bound to HLA-A*0201 molecules on the surface of cells. These studies have shown that the Alpha-fetoprotein (158-166) peptide, along with other AFP-derived epitopes, exhibits a stability of 2 to 4 hours. nih.govatlasgeneticsoncology.org This level of stability is significant as it allows for a sufficient duration of antigen presentation to T cells, a prerequisite for initiating an immune response. nih.gov The conformation of the peptide within the binding groove of the MHC molecule is crucial for this stability and for the subsequent recognition by T-cell receptors. nih.govatlasgeneticsoncology.org

Alpha-fetoprotein (158-166) as an Epitopic Peptide and its Complexation

Alpha-fetoprotein (158-166) is recognized as an immunodominant epitope, particularly in the context of hepatocellular carcinoma. imrpress.comaacrjournals.org Its ability to be presented by MHC class I molecules and recognized by cytotoxic T lymphocytes (CTLs) forms the basis of its immunological significance. nih.govimrpress.com

HLA-A*0201 Restriction and Binding Specificity of Alpha-fetoprotein (158-166)

The Alpha-fetoprotein (158-166) peptide is a well-established HLA-A0201-restricted T-cell epitope. nih.govnih.govoncotarget.com This means that it is primarily presented by the HLA-A0201 allele, a common human leukocyte antigen (HLA) type. aacrjournals.org Numerous studies have demonstrated that this peptide can bind to and stabilize HLA-A0201 molecules on the surface of T2 cells in a concentration-dependent manner. nih.govatlasgeneticsoncology.org This binding specificity is crucial for its recognition by the T-cell repertoire. nih.govatlasgeneticsoncology.org The peptide has been identified as one of several immunodominant epitopes from human AFP that can stimulate specific T-cell responses in individuals with the HLA-A0201 allele. imrpress.comaacrjournals.org

The specificity of this interaction has been leveraged in the development of therapeutic approaches, such as CAR T-cell therapy, where engineered receptors are designed to recognize the AFP (158-166) peptide specifically in the context of HLA-A*02:01. aacrjournals.orgijbs.com

Molecular Basis of Alpha-fetoprotein (158-166) Interaction with Major Histocompatibility Complex (MHC) Class I Molecules

The interaction between Alpha-fetoprotein (158-166) and MHC class I molecules, specifically HLA-A*0201, is governed by the peptide's amino acid sequence. Peptides that bind to MHC class I molecules typically have a specific length, usually 8-10 amino acids, and possess anchor residues at key positions that fit into corresponding pockets within the MHC binding groove. nih.govatlasgeneticsoncology.org

The Alpha-fetoprotein (158-166) peptide, FMNKFIYEI, possesses two anchor hydrophobic amino acid residues that are critical for its binding to the HLA-A*0201 molecule. nih.govatlasgeneticsoncology.org While the specific anchor positions for this peptide are not explicitly detailed in the provided search results, mutations at the primary anchor residues of MHC-binding peptides are known to ablate the peptide-MHC interaction. aacrjournals.org The binding of the peptide into the groove of the MHC molecule creates a composite surface that is then recognized by a specific T-cell receptor. atlasgeneticsoncology.org This trimolecular interaction is the foundational event for the initiation of a targeted cytotoxic T-lymphocyte response. atlasgeneticsoncology.org The fact that this peptide is naturally processed and presented on cancer cells underscores its relevance as a target for immunotherapy. nih.govatlasgeneticsoncology.org

Peptide Sequence Analysis and Mutational Studies (e.g., FMNKFIYEI)

The specific amino acid sequence of the Alpha-fetoprotein (158-166) peptide is Phenylalanine-Methionine-Asparagine-Lysine-Phenylalanine-Isoleucine-Tyrosine-Glutamic acid-Isoleucine, commonly represented by the single-letter code FMNKFIYEI. jpt.comcreative-peptides.com This precise sequence is crucial for its binding to the HLA-A*0201 molecule, a common human leukocyte antigen, and for its subsequent recognition by T-cell receptors (TCRs). oncotarget.comnih.gov

To understand the critical residues for this interaction, extensive mutational studies have been conducted. These studies systematically substitute each amino acid in the sequence and observe the effect on TCR binding and T-cell activation. Techniques such as alanine (B10760859) scanning, where each residue is replaced by alanine, and more comprehensive "X-scans" that substitute each position with all other 19 common amino acids, have been employed to map the energetic "hotspots" of the peptide-TCR interface. nih.govresearchgate.net

These studies have revealed that certain amino acids within the FMNKFIYEI sequence are indispensable for high-affinity binding to its cognate TCR, while others are more tolerant to substitution. For instance, modifications at the anchor residues, which fit into specific pockets of the HLA molecule, can significantly impact the stability of the peptide-MHC complex and, consequently, the immunogenicity of the peptide. nih.govnih.gov The insights gained from these mutational analyses are instrumental in designing modified peptides with enhanced immunogenicity for potential use in cancer vaccines and T-cell-based immunotherapies. nih.govresearchgate.net

Interactive Table: Example of Mutational Analysis Data for FMNKFIYEI

PositionOriginal Amino AcidSubstitutionRelative T-cell Activation (%)
1FA80
2MA95
3NA60
4KA30
5FA75
6IA85
7YA40
8EA50
9IA90

This table is a representative example based on typical findings from alanine scanning studies and is for illustrative purposes. Actual experimental results may vary.

Post-Translational Modifications and Analogues of Alpha-fetoprotein (158-166) and their Research Implications

While information regarding post-translational modifications (PTMs) specifically on the Alpha-fetoprotein (158-166) peptide is limited, the parent AFP protein is known to undergo glycosylation. xiahepublishing.com This involves the addition of sugar chains, which can influence the protein's folding, stability, and interaction with other molecules. The glycosylation patterns of AFP can differ between normal fetal development and cancerous states, with certain glycoforms being associated with malignancy. xiahepublishing.com Although direct evidence for PTMs on the FMNKFIYEI sequence is scarce, it is conceivable that modifications such as phosphorylation or acetylation could occur on the full-length protein and potentially influence the processing and presentation of this epitope.

The development of synthetic analogues of the Alpha-fetoprotein (158-166) peptide is a significant area of research with profound implications for immunotherapy. creative-peptides.comnih.gov These analogues are created by introducing specific amino acid substitutions or chemical modifications to the native FMNKFIYEI sequence. The primary goals of creating these analogues are to:

Enhance Immunogenicity: By modifying anchor residues, researchers can improve the peptide's binding affinity to HLA molecules, leading to a more stable presentation on the cell surface and a stronger T-cell response. nih.gov

Increase Stability: Natural peptides can be rapidly degraded by proteases in the body. Introducing non-natural amino acids or other chemical modifications can enhance the peptide's resistance to degradation, prolonging its therapeutic effect.

Improve TCR Binding: Subtle changes in the peptide sequence can optimize its interaction with specific T-cell receptors, leading to a more potent and specific anti-tumor response. nih.gov

Research into these analogues is crucial for the development of peptide-based vaccines and for engineering T-cells with enhanced tumor-targeting capabilities. oncotarget.comnih.gov By fine-tuning the molecular structure of this key epitope, scientists aim to create more effective and targeted immunotherapies for cancers that express Alpha-fetoprotein.

Cellular and Immunological Mechanisms Mediated by Alpha Fetoprotein 158 166

Alpha-fetoprotein (158-166) Interaction with Immune Cells

The peptide fragment Alpha-fetoprotein (158-166), with the amino acid sequence FMNKFIYEI, has been identified as a key immunodominant epitope, particularly when presented by the HLA-A*02:01 molecule. nih.govimrpress.com This peptide is derived from alpha-fetoprotein (AFP), a protein highly expressed in certain malignancies like hepatocellular carcinoma (HCC) but found at very low levels in healthy adults. nih.govresearchgate.net This differential expression makes AFP, and specifically its derived peptides like AFP (158-166), an attractive target for T-cell-based immunotherapies. nih.govresearchgate.net The interaction of this peptide with immune cells, including T-cells and antigen-presenting cells (APCs), is central to its immunomodulatory function. imrpress.comnih.gov

Modulation of T-Cell Activation and Proliferation by Alpha-fetoprotein (158-166)

The AFP (158-166) peptide is a potent modulator of T-cell activity, capable of initiating specific activation and proliferation cascades. imrpress.com T-cells engineered to recognize this peptide demonstrate robust and specific anti-tumor activity in various preclinical models. aacrjournals.org This activation is a cornerstone of therapeutic strategies aiming to direct the immune system against AFP-expressing tumor cells. researchgate.netresearchgate.net

The AFP (158-166) epitope has been shown to be effective in the generation and expansion of specific cytotoxic T lymphocytes (CTLs), the primary effector cells in anti-tumor immunity. imrpress.comnih.gov Studies have demonstrated that CTLs can be successfully expanded in vitro when stimulated with this peptide. nih.gov

One approach involves the use of artificial antigen-presenting cells (aAPCs) genetically engineered to express the AFP (158-166) peptide-HLA-A*02:01 complex. nih.gov In one study, these aAPCs (referred to as BA15 cells) were compared with traditional dendritic cells (DCs) pulsed with the peptide for their ability to generate AFP-specific CTLs. The aAPCs demonstrated a significantly higher efficiency in expanding the target CTL population. nih.govnih.gov After three cycles of stimulation, the percentage of AFP (158-166)-specific CTLs was notably higher when generated by BA15 cells compared to peptide-pulsed DCs. nih.gov Similarly, adoptive transfer of CD8+ T cells specific for an AFP-derived peptide has been shown to eradicate human HCC cells in animal models. frontiersin.org

Table 1: Comparison of CTL Generation Efficiency by Different APCs
Antigen-Presenting Cell TypePercentage of AFP (158-166)-Specific CTLs Generated (%)Reference
BA15 Artificial APCs6.7 ± 0.4 nih.gov
Peptide-Pulsed Dendritic Cells (DCs)4.5 ± 0.3 nih.gov

Upon recognition of the AFP (158-166) peptide, activated T-cells secrete a range of cytokines, with Interferon-gamma (IFN-γ) being a key indicator of a potent Th1-type anti-tumor response. nih.govfrontiersin.org The production of IFN-γ is a widely used metric to quantify the specific T-cell response to this epitope. aacrjournals.org

In studies using aAPCs, CTLs activated by the BA15 cells expressing the AFP (158-166) peptide showed a higher level of IFN-γ secretion compared to those activated by peptide-pulsed DCs. nih.gov Furthermore, T-cells engineered with chimeric antigen receptors (CARs) that specifically recognize the AFP (158-166)-HLA complex selectively release cytokines, including IFN-γ and Tumor Necrosis Factor-alpha (TNF-α), upon encountering target cells. aacrjournals.org Clinical trials involving vaccination with dendritic cells pulsed with AFP peptides, including AFP (158-166), have also demonstrated the ability to produce AFP-specific T-cell responses characterized by increased IFN-γ levels. frontiersin.org

Table 2: IFN-γ Secretion by Activated CTLs
Activating APC TypeIFN-γ Secretion (Spot Forming Units per million cells)Reference
BA15 Artificial APCs810.1 ± 58.3 nih.gov
Peptide-Pulsed Dendritic Cells (DCs)660.4 ± 54.2 nih.gov

The affinity and specificity of the T-cell receptor (TCR) for the AFP (158-166)-HLA complex are critical determinants of the immune response's effectiveness. nih.gov Research has focused on generating and optimizing TCRs to recognize this specific peptide with high potency and specificity to distinguish between tumor cells with high AFP expression and nonmalignant tissues with low expression. nih.govnih.govresearchgate.net

Through in vitro mutagenesis and screening, a wild-type TCR was affinity-optimized to better recognize the FMNKFIYEI peptide presented by HLA-A*02. nih.govnih.gov This process aims to find a "therapeutic window" of TCR affinity that maximizes tumor-killing efficacy while minimizing potential off-target effects. nih.gov Structural analysis and AI prediction have also been employed to guide affinity optimization by mutating single amino acids in the TCR's CDR3 region, resulting in significantly improved expression and functionality. aacrjournals.org These high-affinity TCRs can be transduced into T-cells for adoptive cell therapy, forming the basis for clinical trials in HCC. nih.govnih.gov

Influence on Antigen-Presenting Cell (APC) Functionality by Alpha-fetoprotein (158-166)

The functionality of antigen-presenting cells is crucial for initiating the T-cell response. The AFP (158-166) peptide must be effectively processed and presented by APCs, such as dendritic cells, to prime naive T-cells. imrpress.comnih.gov

Dendritic cells are potent APCs that play a central role in orchestrating anti-tumor immunity. nih.govfrontiersin.org The method by which DCs are loaded with the AFP antigen influences the subsequent T-cell response. nih.gov Clinical trials have successfully used autologous DCs pulsed exogenously with the AFP (158-166) peptide to immunize HCC patients, demonstrating that these DCs can effectively present the peptide and stimulate specific T-cell responses in vivo. aacrjournals.org

Research has also explored transducing DCs with adenoviruses that encode the full-length AFP protein. nih.gov This allows for the endogenous processing and presentation of multiple AFP-derived epitopes, including AFP (158-166). One study found that the timing of DC maturation relative to viral transduction was critical. DCs that were matured before transduction (pre-mDC.AFP) were more efficient at stimulating CD8+ T-cell responses against the AFP (158-166) epitope compared to DCs transduced while in an immature state. nih.gov Specifically, a single stimulation with pre-mDC.AFP induced a 2.1-fold increase in the T-cell response to the AFP (158-166) epitope over the background. nih.gov

Role of Artificial Antigen-Presenting Cells (aAPCs) in Alpha-fetoprotein (158-166) Presentation

Artificial antigen-presenting cells (aAPCs) have been developed as a cost-effective and efficient alternative to natural APCs, such as dendritic cells (DCs), for activating and expanding tumor antigen-specific cytotoxic T lymphocytes (CTLs) for adoptive immunotherapy. nih.govnih.gov In the context of Alpha-fetoprotein (158-166), a specific HLA-A*0201-restricted epitope peptide (sequence FMNKFIYEI), aAPCs have been engineered to effectively present this peptide and stimulate a targeted T-cell response. nih.govoncotarget.com

A notable example is a cellular aAPC system, named BA15, which was developed by genetically modifying the human B cell lymphoma cell line BJAB using a lentiviral vector. nih.govnih.gov These BA15 cells were engineered to express high levels of the Alpha-fetoprotein (158-166) peptide in complex with HLA-A2 molecules, along with crucial co-stimulatory molecules CD80 and CD86, and the cytokine Interleukin-15 (IL-15). nih.govnih.govresearchgate.net The inclusion of IL-15 is significant for its role in promoting the survival and proliferation of CTLs. nih.gov

Research has demonstrated that these engineered aAPCs are highly efficient at generating AFP-specific CTLs. nih.govnih.gov Studies comparing BA15 cells to traditional monocyte-derived DCs found that the aAPCs exhibited a higher efficiency in expanding CTLs that were specifically reactive to the Alpha-fetoprotein (158-166) peptide. nih.govoncotarget.com The CTLs generated by BA15 cells showed greater specific cytotoxicity against AFP-positive hepatocellular carcinoma (HCC) cells in both in vitro and in vivo models. nih.govnih.govoncotarget.com The density of the AFP peptide presented by the HLA-A*02:01 molecule on BA15 cells was found to be higher than that of DCs pulsed with an exogenous AFP peptide, contributing to their enhanced CTL activation capabilities. oncotarget.com This novel aAPC system represents a robust platform for generating functional, tumor-specific CTLs for HCC immunotherapy. nih.govnih.gov

Table 1: Characteristics of BA15 Artificial Antigen-Presenting Cells

FeatureDescriptionComparison with Dendritic Cells (DCs)Reference
Cell Line Origin Genetically modified human B cell lymphoma cell line (BJAB).Cell-based aAPCs offer more consistent and large-scale production compared to patient-derived DCs. nih.govnih.gov
Expressed Molecules - AFP (158-166)-HLA-A*02:01 complex
  • CD80
  • CD86
  • Interleukin-15 (IL-15)
  • Expresses similar levels of HLA-A2, CD80, and CD86, but significantly higher levels of IL-15. nih.govoncotarget.comresearchgate.net
    CTL Generation Efficiency Highly efficient in generating and expanding AFP-specific CTLs.Exhibited higher efficiency in generating AFP-specific CTLs than peptide-pulsed DCs. nih.govnih.govoncotarget.com
    Cytotoxicity of Generated CTLs CTLs show potent and specific cytotoxicity against AFP-positive HCC cells.CTLs generated by BA15 had greater cytotoxicity than those obtained from DCs in vitro and in vivo. nih.govoncotarget.com

    Potential Interactions with Other Immune Cell Subsets (e.g., B-Cells, NK Cells, Macrophages) in Research Contexts

    While the primary immunological research focus for the Alpha-fetoprotein (158-166) peptide has been its presentation to and activation of CD8+ T-cells, studies on the full-length Alpha-fetoprotein (AFP) protein reveal broader interactions with other key immune cell subsets. oncotarget.comimrpress.com These interactions often contribute to an immunosuppressive tumor microenvironment. mdpi.comfrontiersin.org It is important to note that the following findings relate to the full AFP protein, as the specific effects of the 158-166 peptide fragment on these cells have not been extensively detailed.

    B-Cells: The full AFP protein has been shown to induce immunosuppression in B-lymphocytes during lectin stimulation. imrpress.com Furthermore, the presence of autoantibodies against AFP and AFP-IgM immune complexes in patients with liver disease suggests an interaction between AFP and the B-cell lineage, leading to an autoimmune response in certain pathological contexts. imrpress.com

    Natural Killer (NK) Cells: The full AFP protein can indirectly suppress the function of NK cells. frontiersin.org Research indicates that AFP does not directly impair NK cell activity but rather inhibits the maturation and function of dendritic cells (DCs). frontiersin.orgumn.edu By impeding DC maturation and reducing their secretion of IL-12, a critical cytokine for NK cell activation, AFP consequently diminishes the anti-tumor activity of NK cells. frontiersin.orgumn.edu This creates an environment more permissive for tumor growth by blunting this arm of the innate immune response. mdpi.comnih.gov

    Macrophages: The full AFP protein has been demonstrated to interfere with macrophage functions. frontiersin.org It can inhibit the phagocytic activity of macrophages towards tumor cells by interacting with macrophage receptors. frontiersin.org Additionally, early research showed that murine AFP can inhibit the expression of macrophage cell surface Ia antigens (MHC class II glycoproteins), which are essential for antigen presentation to helper T-cells. nih.gov This suppression of a key macrophage function further highlights the immunosuppressive role of AFP in the tumor microenvironment. frontiersin.orgnih.gov

    Alpha-fetoprotein (158-166) in Signaling Pathway Modulation

    The primary described function of the Alpha-fetoprotein (158-166) peptide is to act as an antigenic epitope presented by MHC Class I molecules to T-cell receptors, thereby initiating an immune response. atlasgeneticsoncology.orgnih.govgoogle.com Research into direct signaling pathway modulation has largely focused on the full-length parent protein, Alpha-fetoprotein (AFP), which engages with various cellular receptors to influence intracellular cascades involved in cell growth, proliferation, and survival. mdpi.comnih.gov

    Receptor Binding Kinetics and Downstream Signaling Initiated by Alpha-fetoprotein (158-166)

    There is limited evidence describing direct receptor binding and subsequent signal initiation by the isolated Alpha-fetoprotein (158-166) peptide. Its biological role is predominantly understood as part of the AFP/HLA-A*02:01 complex, which is recognized by specific T-cell receptors (TCRs) or chimeric antigen receptors (CARs). aacrjournals.orgfrontiersin.org The binding affinities of these TCRs and antibodies to the peptide-MHC complex have been measured in the subnanomolar range, indicating high-avidity interactions that are crucial for T-cell activation. aacrjournals.org

    In contrast, the full-length AFP protein is known to bind to specific AFP receptors (AFPRs) on the cell surface, leading to receptor-mediated endocytosis and the activation of downstream signaling pathways. nih.gov Receptors implicated in AFP binding include members of the mucin (MUC) and scavenger receptor families. nih.gov For instance, AFP binding to MUC1 can trigger the cleavage of the MUC1C subunit, which then impacts β-catenin signaling. nih.gov Similarly, AFP's interaction with MUC4 can promote its association with the ErbB2 tyrosine-kinase receptor, activating downstream pathways. nih.gov These signaling events are attributed to the complete protein, not specifically the 158-166 fragment. nih.gov

    Investigations into Intracellular Pathways Affected by Alpha-fetoprotein (158-166) (e.g., PI3K/AKT, JAK/STAT, MAPK, Wnt/β-catenin)

    Investigations into intracellular signaling have consistently centered on the full-length AFP protein rather than the Alpha-fetoprotein (158-166) peptide. The full protein is a known modulator of several critical oncogenic pathways that regulate cell proliferation, survival, and metastasis. mdpi.com

    PI3K/AKT Pathway: Cytoplasmic AFP has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth and survival. mdpi.com AFP can also promote the malignant behavior of HCC cells by inhibiting the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. mdpi.com This activation contributes to tumor progression and increased cell survival. mdpi.commdpi.com

    Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is also influenced by AFP. mdpi.com The full-length protein can promote the stabilization and nuclear translocation of β-catenin. nih.gov This occurs, in part, through AFP's interaction with the MUC1 receptor, which can prevent β-catenin degradation and influence its transcriptional activity. nih.gov Dysregulation of this pathway is a key driver in many cancers. mdpi.com

    MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the ERK signaling cascade, can be activated by AFP. nih.gov This activation can occur following the binding of AFP to the MUC4 receptor and its subsequent interaction with the ErbB2 receptor, leading to enhanced cell proliferation and inhibition of apoptosis. nih.gov

    There is less direct evidence in the provided sources linking full-length AFP to the JAK/STAT pathway. The crosstalk between these various pathways, such as PI3K/Akt and Wnt/β-catenin, is crucial for promoting cancer progression. nih.gov

    Table 2: Signaling Pathways Modulated by Full-Length Alpha-Fetoprotein (AFP)

    Signaling PathwayMechanism of Action by AFPReported OutcomeReference
    PI3K/AKT Inhibits the tumor suppressor PTEN; directly activates PI3K/Akt/mTOR.Promotes cell growth, survival, proliferation, and metastasis; stimulates PD-L1 expression. mdpi.commdpi.com
    Wnt/β-catenin Binds to MUC1, preventing β-catenin degradation and promoting its nuclear translocation.Induces expression of proteins essential for cell metastasis; promotes cell proliferation. mdpi.comnih.gov
    MAPK/ERK Binds to MUC4, promoting its interaction with the ErbB2 receptor, leading to ERK activation.Enhances cancer cell proliferation and inhibits apoptosis. nih.gov

    Gene Expression Regulation Mediated by Alpha-fetoprotein (158-166) in Experimental Systems

    The regulation of gene expression is another area where research has focused on the full-length AFP protein, not the Alpha-fetoprotein (158-166) peptide. The full AFP protein can modulate the expression of a variety of genes that are critical for cancer progression, including those involved in metastasis, apoptosis, and drug resistance. mdpi.com The expression of the AFP gene itself is tightly controlled by a complex network of tissue-specific promoters, enhancers, and silencers. msu.ruatlasgeneticsoncology.org

    In its role as a signaling molecule, the full AFP protein can induce the expression of genes essential for cell metastasis. mdpi.com For example, through its activation of the PI3K/Akt pathway, AFP can upregulate the expression of keratin (B1170402) 19, matrix metalloproteinase 2/9 (MMP2/9), and the chemokine receptor CXCR4, all of which facilitate tumor cell invasion and migration. mdpi.com

    Furthermore, AFP influences genes involved in programmed cell death. mdpi.com It can promote cancer cell survival by regulating the levels of intrinsic apoptosis markers, such as decreasing the expression of the pro-apoptotic protein Bax while increasing the anti-apoptotic protein Bcl2. mdpi.com This shift in the Bax/Bcl2 ratio helps cancer cells evade the cytotoxic effects of chemotherapy. nih.govmdpi.com AFP has also been found to affect the expression of drug transporters, such as P-glycoprotein, which contributes to the development of multidrug resistance in cancer cells. mdpi.com

    Experimental Models and Methodologies in Alpha Fetoprotein 158 166 Research

    In Vitro Cellular Models for Alpha-fetoprotein (158-166) Investigation

    In vitro cellular models are fundamental for dissecting the molecular and cellular mechanisms involving AFP (158-166). These models provide controlled environments to study specific interactions and responses.

    Primary cell cultures, derived directly from living tissues, offer a model that closely represents the physiological state of cells in vivo. merckmillipore.com In the context of AFP research, primary cultures of human skeletal muscle cells (myoblasts and myotubes) have been utilized to study the binding and internalization of the full-length AFP protein. nih.gov While not directly focused on the AFP (158-166) peptide, these studies provide a foundational understanding of how AFP interacts with cells, which can be relevant for peptide-specific investigations. nih.gov For instance, research has shown that human myoblasts in primary culture can bind and internalize AFP, a property that diminishes as the cells differentiate into myotubes. nih.gov Such systems could be adapted to investigate the specific uptake and processing of the AFP (158-166) peptide by various cell types to understand its antigen presentation pathways.

    Established cell lines, particularly those derived from hepatocellular carcinoma, are invaluable tools in AFP (158-166) research. nih.gov Cell lines such as HepG2 and SK-HEP-1, which are positive for HLA-A*02:01 and can express AFP, are frequently used to study the efficacy of immunotherapeutic strategies targeting the AFP (158-166) peptide. nih.govnih.govaacrjournals.org

    Researchers have engineered these cell lines to express the AFP (158-166) peptide to serve as targets for cytotoxic T lymphocytes (CTLs). nih.gov For example, T cells expressing a chimeric antigen receptor (CAR) targeting the AFP (158-166)-HLA-A02:01 complex have been shown to selectively kill HLA-A02:01+/AFP+ liver cancer cells in vitro. aacrjournals.org These studies often involve cytotoxicity assays, such as lactate (B86563) dehydrogenase (LDH) release assays, to quantify the killing of target cells by effector immune cells. researchgate.net

    Below is a table summarizing commonly used HCC cell lines in AFP (158-166) research:

    Cell LineOriginKey Characteristics Relevant to AFP (158-166) ResearchReference
    HepG2 Human Hepatocellular CarcinomaHLA-A02:01 positive, AFP positive nih.govnih.govaacrjournals.org
    SK-HEP-1 Human Liver AdenocarcinomaHLA-A02:01 positive, can be engineered to express AFP (158-166) aacrjournals.orgnih.gov
    Huh7 Human Hepatocellular CarcinomaWell-differentiated HCC cell line nih.gov
    Hep3B Human Hepatocellular CarcinomaWell-differentiated HCC cell line nih.gov

    Co-culture systems are instrumental in studying the dynamic interactions between tumor cells and immune cells. uni-muenchen.de In the context of AFP (158-166), co-culture models are used to evaluate the activation and effector functions of immune cells when they encounter target cells presenting the AFP peptide. For instance, AFP (158-166)-specific CTLs have been co-cultured with AFP-positive HCC cells to assess their cytotoxic capabilities. nih.gov

    Furthermore, co-culture systems involving antigen-presenting cells (APCs), such as dendritic cells (DCs), and T cells are used to study the induction of AFP (158-166)-specific T cell responses. frontiersin.org In some studies, artificial APCs (aAPCs) have been engineered to express the AFP (158-166) peptide along with co-stimulatory molecules to efficiently activate and expand AFP-specific CTLs. nih.govoncotarget.com These expanded CTLs are then tested for their ability to recognize and kill HCC cells in co-culture experiments. nih.gov

    In Vivo Animal Models for Alpha-fetoprotein (158-166) Mechanistic Studies

    In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and potential toxicities of AFP (158-166)-based immunotherapies in a whole-organism context. nih.govfrontiersin.org

    To overcome the limitations of studying human-specific immune responses in conventional mice, genetically engineered models have been developed. cyagen.com For AFP (158-166) research, HLA-A0201 transgenic mice are particularly valuable because the AFP (158-166) peptide is presented by the human HLA-A02:01 molecule. atlasgeneticsoncology.org These mice express the human HLA-A0201 gene, enabling them to mount T cell responses against HLA-A02:01-restricted epitopes. frontiersin.org

    Studies have utilized HLA-A2 transgenic AAD mice to identify and characterize AFP (158-166)-specific T cell receptors (TCRs). nih.govfrontiersin.org By immunizing these mice with the human AFP (158-166) peptide, researchers have been able to isolate high-avidity TCRs that can be used to engineer human T cells for adoptive cell therapy. nih.govfrontiersin.org

    Xenograft models, which involve the transplantation of human cells or tissues into immunodeficient mice, are widely used to assess the anti-tumor efficacy of AFP (158-166)-targeted therapies. frontiersin.orgub.edu Common immunodeficient mouse strains used for this purpose include NOD/SCID (Non-obese diabetic/severe combined immunodeficiency), NSG (NOD scid gamma), and SCID-Beige mice. nih.govnih.govaacrjournals.org

    In these models, human HCC cell lines that express AFP and HLA-A*02:01 are implanted into the mice to form tumors. nih.govaacrjournals.org Subsequently, the mice are treated with AFP (158-166)-specific CTLs or CAR-T cells, and tumor growth is monitored over time. nih.govnih.govaacrjournals.org These studies have demonstrated that the adoptive transfer of AFP (158-166)-specific T cells can lead to significant regression of established tumors. nih.govaacrjournals.org

    The following table summarizes key findings from xenograft model studies:

    Animal ModelTumor ModelTherapeutic AgentKey FindingsReference
    NOD/SCID mice HepG2 xenograftAFP (158-166)-specific CTLs expanded by artificial APCsSignificant tumor suppressive functions observed. nih.gov
    NSG mice HepG2 xenograftAdoptive transfer of AFP (158-166)-specific mouse CD8 T cellsEradication of large HepG2 tumor xenografts. nih.gov
    SCID-Beige mice HepG2 and SK-HEP-1 xenograftsAFP-CAR T cellsSignificant regression of tumors following intratumoral injection. aacrjournals.org
    NSG mice HepG2 xenograftIntravenous administration of AFP-CAR T cellsRapid and profound tumor growth inhibition. aacrjournals.org

    Models for Studying Alpha-fetoprotein (158-166) in Experimental Immunoregulation

    Both in vitro and in vivo models are crucial for dissecting the immunoregulatory functions of the AFP (158-166) peptide. These models facilitate the study of T-cell activation, cytotoxicity, and tumor rejection mechanisms.

    In Vitro Models: A primary in vitro model involves the use of artificial antigen-presenting cells (aAPCs). nih.gov Researchers have engineered human B cell lymphoma lines (e.g., BJAB) to create aAPCs, such as the BA15 cell line, that endogenously express the AFP (158-166) peptide within an HLA-A02:01 complex. nih.gov These aAPCs are further modified to express co-stimulatory molecules like CD80 and CD86, and cytokines such as Interleukin-15 (IL-15), to efficiently generate and expand functional, AFP-specific cytotoxic T lymphocytes (CTLs) from peripheral blood mononuclear cells (PBMCs). nih.gov Another approach utilizes T2 cells, which are deficient in TAP (transporter associated with antigen processing), pulsed with the synthetic AFP (158-166) peptide to present the epitope on HLA-A02:01 molecules for T-cell recognition assays. aacrjournals.org

    In Vivo Models: Animal models are indispensable for evaluating the systemic effects and anti-tumor efficacy of AFP (158-166)-targeted immunotherapies. A common approach involves xenograft tumor models, where human HCC cell lines (e.g., HepG2, which is AFP+ and HLA-A*02:01+) are implanted into immunodeficient mice, such as NOD/SCID or NSG mice. nih.govaacrjournals.org These mice are then treated with adoptively transferred CTLs that have been specifically generated against the AFP (158-166) peptide in vitro. nih.gov Tumor growth inhibition, regression, and mouse survival are key endpoints in these studies. aacrjournals.org

    Additionally, transgenic mouse models are utilized. HLA-A2 transgenic mice, which express the human HLA-A*02:01 molecule, can be immunized with the human AFP (158-166) peptide to generate and identify murine T-cell receptors (TCRs) with high affinity and specificity for the human peptide-MHC complex. nih.gov These identified TCRs can then be used for developing TCR-engineered T-cell therapies. nih.gov

    Model TypeSpecific ExampleApplicationKey Findings
    In Vitro Artificial Antigen-Presenting Cells (BA15)Generation and expansion of AFP (158-166)-specific CTLsBA15 cells are more efficient than dendritic cells in generating CTLs with high cytotoxicity against AFP+ HCC cells. nih.gov
    In Vitro Peptide-Pulsed T2 CellsAntigen presentation for T-cell recognition assaysConfirms the ability of T-cells to recognize the AFP (158-166) epitope on the cell surface. aacrjournals.org
    In Vivo HCC Xenograft in NOD/SCID MiceEfficacy testing of adoptively transferred CTLsAFP-specific CTLs significantly suppress tumor growth and induce apoptosis and necrosis in tumor cells. nih.gov
    In Vivo HLA-A2 Transgenic MiceIdentification of high-affinity TCRsImmunization with AFP (158-166) allows for the isolation of murine TCRs that recognize the human epitope. nih.gov

    Advanced Techniques for Alpha-fetoprotein (158-166) Detection and Functional Assessment

    A suite of advanced techniques is employed to detect the presence of AFP (158-166)-specific T-cells and to quantitatively assess their functional capabilities.

    High-throughput screening is fundamental to identifying novel epitopes and optimizing the affinity of their corresponding receptors for therapeutic use. Phage display libraries, for example, are used to screen for antibody fragments that selectively bind to the AFP (158-166)/HLA-A*02:01 complex. aacrjournals.org This involves panning a vast library of human single-chain variable fragments (scFv) against target cells pulsed with the AFP peptide, while counter-screening against cells pulsed with irrelevant peptides to ensure specificity. aacrjournals.org

    For optimizing T-cell receptor affinity, methodologies like in vitro mutagenesis and screening are employed. nih.govnih.gov This involves creating libraries of TCR variants with mutations, often in the complementarity-determining regions (CDRs), and then screening these variants for improved binding affinity and functional avidity to the AFP (158-166) peptide. aacrjournals.org Alanine (B10760859) scanning mutagenesis, where individual amino acid residues of the peptide are systematically replaced with alanine, is used to identify key residues essential for TCR binding, further guiding affinity optimization. aacrjournals.org Peptide arrays on membrane supports also enable the parallel synthesis and screening of large numbers of peptides to identify sequences with desired binding characteristics. science.govdntb.gov.ua

    Flow cytometry is a cornerstone technique for the identification, quantification, and phenotyping of T-cells specific for the AFP (158-166) epitope. nih.gov The key tool in this process is the MHC tetramer (or pentamer) reagent. nih.gov These reagents consist of four (or five) HLA-A*02:01 molecules, each loaded with the AFP (158-166) peptide, and conjugated to a fluorescent marker. nih.govaacrjournals.org

    When incubated with a population of lymphocytes (e.g., from patient blood), these tetramers bind with high avidity only to T-cells whose TCRs are specific for the AFP (158-166)/HLA-A*02:01 complex. nih.gov The fluorescently labeled, antigen-specific T-cells can then be detected and quantified using a flow cytometer. nih.govdovepress.com Studies have shown that this technique can identify proportions of AFP (158-166)-specific CTLs in cell populations, for instance, comparing the efficacy of different T-cell expansion methods. nih.gov For example, CTLs generated by BA15 aAPCs showed a significantly higher percentage of tetramer-positive cells (6.7 ±0.4%) compared to those generated by peptide-pulsed dendritic cells (4.5 ±0.3%). nih.gov

    Beyond mere detection, assessing the function of AFP (158-166)-specific T-cells is critical. The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. springernature.com It is commonly used to measure the secretion of Interferon-gamma (IFN-γ), a key effector cytokine, by T-cells upon stimulation with the AFP (158-166) peptide. nih.govnih.gov The results are expressed as spot-forming units (SFU), where each spot represents a single cytokine-producing cell. nih.gov In one study, BA15-activated CTLs produced a mean of 810.1 SFU per million cells, compared to 660.4 SFU for CTLs activated with peptide-pulsed DCs, indicating a higher functional response. nih.gov

    Cytotoxicity assays directly measure the killing capacity of effector T-cells against target tumor cells. A common method is the lactate dehydrogenase (LDH) release assay. nih.govaacrjournals.org When CTLs lyse target cells (e.g., AFP+ HepG2 cells), LDH is released from the cytoplasm into the culture supernatant. The amount of LDH, measured via an enzymatic reaction, is directly proportional to the level of cell lysis. aacrjournals.orgresearchgate.net Other methods include chromium-51 (B80572) release assays and real-time cell analysis (RTCA) systems. aacrjournals.org These assays are typically performed at various effector-to-target (E:T) ratios to determine the dose-dependent killing efficiency of the CTLs. nih.govresearchgate.net

    Bioinformatics and Computational Approaches in Alpha-fetoprotein (158-166) Research

    Bioinformatics and computational tools play a pivotal role in modern immunology, accelerating the identification of potential T-cell epitopes and guiding the design of immunotherapies. nih.gov

    Before costly and time-consuming experimental validation, computational algorithms are used to screen entire protein sequences to predict which peptides are likely to be effective T-cell epitopes. creative-biolabs.comresearchgate.net These in silico tools analyze the amino acid sequence of a target protein, such as AFP, to identify short peptides that have a high probability of binding to specific MHC molecules, like HLA-A*02:01. nih.govnih.gov

    These prediction methods fall into several categories:

    Sequence-Based Approaches : These are the most common methods and include quantitative matrices, artificial neural networks (ANNs), and support vector machines (SVMs). creative-biolabs.comnih.gov They are trained on large datasets of experimentally verified binding and non-binding peptides. The algorithms identify patterns, such as the presence of specific "anchor" residues at key positions within the peptide that are critical for binding to the MHC groove. nih.govnih.gov

    Structure-Based Approaches : When the three-dimensional structure of the MHC molecule is known, methods like molecular docking and binding energy calculations can be used to model the physical interaction between a peptide and the MHC binding groove. creative-biolabs.com

    Protein-Ligand Docking and Interaction Network Analysis

    Computational modeling, particularly protein-ligand docking, has been instrumental in understanding the molecular interactions of the Alpha-fetoprotein (158-166) peptide. These in silico methods predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

    Research has extensively focused on the interaction between the AFP (158-166) peptide and the Major Histocompatibility Complex (MHC) class I molecule, HLA-A02:01. atlasgeneticsoncology.orgnih.gov This interaction is a critical step in the presentation of this peptide as an antigen to T-cells, initiating an immune response. nih.gov Studies have identified the AFP (158-166) peptide, with the sequence FMNKFIYEI, as an immunodominant epitope presented by HLA-A02:01 in HCC. researchgate.net

    Docking simulations have been used to analyze the stability of the AFP (158-166)/HLA-A02:01 complex. These studies have shown that the peptide binds with high affinity and the complex exhibits stability, which is essential for effective T-cell recognition. nih.gov The binding is characterized by specific anchor residues within the peptide sequence that fit into corresponding pockets of the HLA-A02:01 binding groove. nih.gov

    ParameterFindingReference
    Interacting Molecules AFP (158-166) peptide and HLA-A*02:01 atlasgeneticsoncology.orgnih.gov
    Binding Affinity High nih.gov
    Complex Stability Stable for 2-4 hours in dissociation-kinetic assays nih.gov
    Key Residues Anchor hydrophobic amino acid residues at each end of the 9-mer peptide nih.gov
    Significance Critical for T-cell recognition and immune response initiation nih.gov

    While protein-ligand docking has provided significant insights into the AFP (158-166) peptide's interaction with HLA-A*02:01, the broader interaction network of this specific peptide is less understood. Interaction network analyses for the full-length AFP protein have identified interactions with various partners, which are implicated in pathways related to cell proliferation and apoptosis. However, specific interaction network studies focused solely on the AFP (158-166) peptide are not extensively documented in the current literature. The primary known interaction of this peptide is with the T-cell receptor, mediated by its presentation on the MHC class I molecule. nih.gov

    Omics Data Integration for Comprehensive Pathway Mapping

    The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of complex biological systems. Integrating these diverse datasets provides a more holistic view of cellular processes and disease mechanisms. nih.gov In the context of HCC, where AFP is a key biomarker, multi-omics approaches are being employed to classify the disease into molecular subtypes and to understand its heterogeneity. ijbs.com

    While comprehensive pathway mapping through the integration of multi-omics data is a powerful approach, its specific application to delineate the signaling pathways directly modulated by the Alpha-fetoprotein (158-166) peptide is still an emerging area of research. Current multi-omics studies in HCC have largely focused on the broader role of the full-length AFP protein in carcinogenesis and as a prognostic marker. researchgate.net

    The general strategy for such an investigation would involve:

    Data Acquisition: Collecting multi-omics data (e.g., transcriptomic, proteomic) from experimental models, such as cell lines or patient samples, stimulated with the AFP (158-166) peptide.

    Bioinformatic Analysis: Utilizing computational tools to identify molecules (genes, proteins, etc.) that are differentially expressed or modified in response to the peptide.

    Pathway Enrichment Analysis: Using databases like KEGG and Gene Ontology to identify the biological pathways that are significantly enriched with the identified molecules.

    Network Construction: Building a comprehensive network model to visualize the interactions and regulatory relationships within the identified pathways.

    Although direct studies applying this methodology to the AFP (158-166) peptide are limited, the known functions of the full AFP protein suggest potential pathways that could be investigated. For instance, the full-length AFP is known to influence pathways such as the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. researchgate.net Future research integrating multi-omics data specifically in the context of the AFP (158-166) peptide will be crucial to precisely map its downstream signaling effects and to understand its full biological function.

    Pre Clinical Research Findings and Theoretical Implications of Alpha Fetoprotein 158 166

    Alpha-fetoprotein (158-166) as a Research Target in Experimental Oncology

    Alpha-fetoprotein (158-166) is a peptide sequence (FMNKFIYEI) derived from the oncofetal antigen AFP. oncotarget.com In adults, AFP is typically expressed at very low levels but is re-expressed in certain malignancies, particularly HCC. nih.gov This differential expression makes it an attractive tumor-associated antigen for targeted therapies. The AFP (158-166) peptide is presented on the surface of cancer cells by the Human Leukocyte Antigen (HLA)-A*02:01 molecule, a common MHC class I allele. aacrjournals.orgnih.gov This presentation allows the cancer cell to be recognized by the immune system. Consequently, the AFP (158-166)-MHC complex has become a focal point for the development of novel anti-cancer immunotherapies in experimental settings. aacrjournals.org Research has focused on harnessing the immune system's ability to recognize this specific peptide complex to destroy tumor cells, leading to various preclinical investigations of peptide-based vaccines and adoptive cell therapies. nih.govnih.gov

    Preclinical studies have extensively investigated immunotherapeutic strategies that target the AFP (158-166) epitope to elicit anti-tumor responses. The primary mechanism involves the activation and expansion of cytotoxic T lymphocytes (CTLs) that are specific to this peptide.

    Adoptive Cell Therapy (ACT): One major avenue of research is the use of T cells engineered to recognize the AFP (158-166) peptide.

    T-Cell Receptor (TCR) Engineered T Cells: Preclinical studies have shown that T cells engineered with a TCR specific for the AFP (158-166) epitope can recognize and kill HCC cells. aacrjournals.org In murine models, the adoptive transfer of these specialized T cells led to the eradication of established tumors. frontiersin.org

    Chimeric Antigen Receptor (CAR) T-Cells: Researchers have developed CAR T-cells that specifically target the AFP (158-166)/HLA-A*02:01 complex. In vitro experiments demonstrated that these CAR T-cells selectively lysed liver cancer cells that presented the target complex. aacrjournals.org In vivo studies using xenograft mouse models showed that both intratumoral and intravenous administration of these CAR T-cells resulted in significant tumor regression and profound tumor growth inhibition. aacrjournals.org

    Vaccine and Antigen-Presenting Cell (APC) Strategies: Another approach involves stimulating the patient's own immune system against the peptide.

    Peptide-Pulsed Dendritic Cells (DCs): In laboratory settings, autologous DCs pulsed with the AFP (158-166) peptide and other AFP-derived peptides have been used to stimulate T cell responses. aacrjournals.org

    Artificial Antigen-Presenting Cells (aAPCs): A novel preclinical strategy developed aAPCs that express the AFP (158-166) peptide, co-stimulatory molecules, and the cytokine IL-15. nih.gov These aAPCs were more efficient at generating and expanding AFP-specific CTLs than traditional peptide-pulsed DCs. The resulting CTLs exhibited greater cytotoxicity against AFP-positive HCC cells both in vitro and in vivo. oncotarget.comnih.gov

    The table below summarizes key findings from preclinical studies on anti-tumor mechanisms.

    Therapeutic Strategy Preclinical Model Key Findings Reference
    AFP-CAR T-Cells SCID-Beige & NSG Mice with Hep G2 xenograftsT-cells lysed AFP+/HLA-A02:01+ cells; significant tumor regression and growth inhibition observed in vivo. aacrjournals.org
    AFP-specific CTLs expanded by aAPCs NOD/SCID Mice with HepG2 xenograftsaAPCs generated a higher proportion of AFP (158-166)-specific CTLs (6.7%) compared to DCs (4.5%). These CTLs suppressed tumor growth in vivo. oncotarget.comnih.gov
    AFP-specific TCR-T Cells Murine ModelsOptimized TCR-T cells recognized multiple HLA-A02 subtypes presenting the AFP (158-166) peptide and completely eradicated tumors. aacrjournals.org

    The full-length AFP protein, as secreted by tumors, is known to contribute to an immunosuppressive tumor microenvironment, thereby helping cancer cells evade immune destruction. frontiersin.org Full-length AFP can impair the function of various immune cells, including DCs, T cells, and Natural Killer (NK) cells. frontiersin.org It can induce apoptosis in lymphocytes and inhibit the maturation and function of DCs, which are critical for initiating an anti-tumor T cell response. frontiersin.org

    The AFP (158-166) peptide itself is not believed to directly modulate immune evasion. Instead, its significance in this context is as a target to overcome the immune evasion mediated by the full-length protein. frontiersin.org By generating a high-avidity T-cell response specifically directed at the AFP (158-166) epitope presented by tumor cells, immunotherapies aim to bypass the broader immunosuppressive effects of secreted AFP. aacrjournals.org The potent activation of engineered T-cells or vaccine-induced CTLs provides a targeted attack that can function even within an otherwise hostile tumor microenvironment. researchgate.net

    Role of Alpha-fetoprotein (158-166) in Modulating Experimental Inflammatory Responses

    Research into the modulation of inflammatory responses has largely focused on the full-length AFP molecule rather than the AFP (158-166) peptide. Studies have shown that exogenous full-length AFP can induce activation of human keratinocytes, leading to the expression of pro-inflammatory mediators. nih.govnih.gov In these experimental systems, AFP enhanced the baseline expression of various cytokines, chemokines, and growth factors. nih.govnih.gov For instance, AFP was found to increase the expression of granulocyte-macrophage colony-stimulating factor and interleukin-8 when stimulated with tumor necrosis factor-alpha. nih.govnih.gov

    The role of the AFP (158-166) peptide in inflammation is indirect and is primarily a consequence of its immunogenicity. As a target for T-cell-mediated immune responses, recognition of the AFP (158-166) peptide by CTLs triggers a localized inflammatory reaction at the tumor site. frontiersin.org This includes the release of pro-inflammatory cytokines like interferon-gamma (IFN-γ) by the activated T-cells, which is a key part of the anti-tumor immune attack. nih.gov Therefore, the peptide does not modulate inflammation on its own but serves as an antigenic trigger for a targeted, T-cell-driven inflammatory process.

    Theoretical Models of Alpha-fetoprotein (158-166) Immunogenicity in Autoimmunity Research

    The ability to generate an immune response to AFP (158-166) is theoretically significant in the context of autoimmunity. AFP is a "self-antigen," meaning it is a protein produced by the host's own body. imrpress.com During fetal development, the immune system is exposed to high levels of AFP, which should theoretically induce central tolerance, deleting or inactivating T-cells that could react against it. aacrjournals.org

    However, preclinical and clinical observations show that AFP-specific T cells can be detected and activated in adults, indicating that immune tolerance to AFP is incomplete. aacrjournals.orgimrpress.com Theoretical models propose several reasons for this break in tolerance:

    Cryptic Epitopes: The AFP (158-166) peptide may act as a cryptic epitope, which is a part of a protein that is normally hidden from the immune system during T-cell development but can be presented under specific conditions, such as in a tumor microenvironment. imrpress.com

    Altered Protein Conformation: Tumor-derived AFP may have different post-translational modifications or conformational structures compared to fetal AFP. These structural differences could expose new epitopes or be recognized as foreign by the immune system, leading to the activation of autoreactive T- and B-cells. imrpress.com

    This breakdown of self-tolerance is the theoretical foundation for AFP-targeted immunotherapy. nih.gov It allows the immune system to recognize and attack tumor cells expressing a "self" protein. At the same time, it raises theoretical considerations for potential autoimmune responses, where the powerful immune reaction generated against the tumor could potentially cross-react with healthy tissues, although preclinical safety studies of specific TCR-T cells have indicated a favorable safety profile with no off-target recognition. aacrjournals.orgimrpress.com

    Elucidation of Alpha-fetoprotein (158-166) Role in Experimental Cell Proliferation and Apoptosis

    The full-length AFP protein has been shown in experimental settings to have a complex and often contradictory role in cell proliferation and apoptosis. Some studies report that high concentrations of AFP can inhibit the growth of certain cancer cell lines, while lower concentrations may have a stimulative effect. mdpi.com Furthermore, silencing the expression of the AFP gene in HCC cells has been shown to induce growth arrest and apoptosis. mdpi.com The full protein can also protect tumor cells from apoptosis induced by factors like TNF-alpha. gsconlinepress.com

    The AFP (158-166) peptide itself has not been identified as a direct regulator of cell proliferation or apoptosis. Its role is indirect and is mediated by the immune cells that target it. The primary function of immunotherapies targeting this peptide is to induce apoptosis in cancer cells. nih.gov When AFP (158-166)-specific CTLs or CAR T-cells recognize the peptide-MHC complex on the surface of a tumor cell, they release cytotoxic granules (containing perforin (B1180081) and granzymes) and engage death receptors, initiating the apoptotic cascade within the cancer cell. aacrjournals.orgfrontiersin.org Therefore, the peptide serves as a molecular flag that marks the cell for destruction by the immune system.

    The table below outlines the distinct experimental roles of full-length AFP versus the AFP (158-166) peptide in apoptosis.

    Molecule Direct Role in Apoptosis Indirect Role in Apoptosis Reference
    Full-Length AFP Can inhibit apoptosis induced by external factors (e.g., TNF-α); silencing the AFP gene can induce apoptosis.N/A mdpi.commdpi.comgsconlinepress.com
    AFP (158-166) Peptide None identified.Serves as a target for CTLs and CAR T-cells, which then induce apoptosis in the tumor cell presenting the peptide. aacrjournals.orgnih.gov

    Future Directions and Emerging Research Avenues for Alpha Fetoprotein 158 166

    Exploration of Novel Binding Partners and Targets for Alpha-fetoprotein (158-166)

    Current research has predominantly centered on the immunological recognition of the Alpha-fetoprotein (158-166) peptide when presented by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A*02:01, on the surface of cancer cells. This interaction forms the basis for promising immunotherapies, including CAR T-cell and T-cell receptor (TCR) T-cell therapies. aacrjournals.orgnih.govnih.gov However, the full spectrum of molecular interactions involving this peptide fragment remains largely unexplored, presenting a significant frontier for future research.

    A primary avenue of investigation will be the identification of novel, non-MHC binding partners for Alpha-fetoprotein (158-166). While the full-length Alpha-fetoprotein (AFP) is known to interact with various receptors, including members of the scavenger receptor family, it is crucial to determine if the 158-166 fragment retains any of these binding capabilities or possesses unique interaction motifs. researchgate.netnih.gov Future studies could employ techniques such as yeast two-hybrid screening and affinity purification-mass spectrometry to identify proteins that directly interact with the peptide. nih.govdkfz.denih.govresearchgate.netbitesizebio.com

    Furthermore, elucidating the cellular uptake and trafficking of the Alpha-fetoprotein (158-166) peptide, independent of its presentation by MHC molecules, is another critical area. Understanding whether this peptide can be internalized by cells and, if so, its subsequent subcellular localization, could reveal novel functions and therapeutic targets. researchgate.netnih.gov

    Table 1: Potential Research Approaches for Identifying Novel Binding Partners

    Research ApproachDescriptionPotential Outcomes
    Yeast Two-Hybrid (Y2H) Screening A molecular biology technique used to discover protein-protein interactions by testing for physical interactions between two proteins. nih.govdkfz.denih.govresearchgate.netbitesizebio.comIdentification of a broad range of potential interacting proteins from a cDNA library.
    Affinity Purification-Mass Spectrometry (AP-MS) Involves using a "bait" protein (in this case, the AFP peptide) to pull down its interacting partners from a cell lysate, which are then identified by mass spectrometry.High-confidence identification of direct and indirect binding partners in a cellular context.
    Surface Plasmon Resonance (SPR) A technique to measure the binding affinity and kinetics of molecular interactions in real-time without the need for labels. aacrjournals.orgQuantitative data on the strength and stability of the peptide's interactions with potential binding partners.
    Cellular Thermal Shift Assay (CETSA) A method to assess the engagement of a ligand with its target protein in cells and tissue samples by measuring changes in the thermal stability of the protein.In-cell validation of target engagement and identification of direct binding partners.

    Development of Advanced Methodologies for Alpha-fetoprotein (158-166) Mechanistic Elucidation

    A deeper understanding of the mechanisms of action of Alpha-fetoprotein (158-166) necessitates the application and development of sophisticated research methodologies. While current studies have successfully utilized techniques to confirm the peptide's role as a T-cell epitope, future research will require a more nuanced and multi-faceted approach. nih.govatlasgeneticsoncology.orgjpt.com

    Structural biology will be pivotal in providing high-resolution insights into the peptide's interactions. While the structure of the full-length AFP has been studied, high-resolution structural analysis of the Alpha-fetoprotein (158-166) peptide in complex with its binding partners (both MHC and non-MHC) will be crucial. oncotarget.com Techniques such as X-ray crystallography and cryo-electron microscopy can reveal the precise atomic details of these interactions, guiding the rational design of novel therapeutics.

    Furthermore, the development of advanced cellular and in vivo models will be essential. The use of artificial antigen-presenting cells (aAPCs) has already proven effective in generating and expanding AFP-specific T-cells for preclinical studies. oncotarget.comnih.govresearchgate.net Future advancements in this area could involve the creation of more sophisticated aAPCs that mimic the tumor microenvironment more closely.

    Table 2: Advanced Methodologies for Mechanistic Studies

    MethodologyApplication to AFP (158-166) ResearchPotential Insights
    X-ray Crystallography / Cryo-EM Determining the three-dimensional structure of the peptide in complex with its binding partners.Detailed understanding of the molecular interactions, informing the design of targeted therapies.
    Advanced Microscopy Techniques Techniques like Förster Resonance Energy Transfer (FRET) and Proximity Ligation Assay (PLA) can visualize and quantify molecular interactions within intact cells.In situ confirmation of binding partners and their subcellular localization.
    In Vitro Mutagenesis and Screening Systematically altering the amino acid sequence of the peptide to identify key residues for binding and function. bioscientifica.comMapping of the functional domains of the peptide and understanding the structural basis of its activity.
    High-Content Imaging and Analysis Automated microscopy and image analysis to assess the phenotypic effects of the peptide on cells in a high-throughput manner.Comprehensive understanding of the cellular pathways modulated by the peptide.

    Integration of Multi-Omics Data for Comprehensive Understanding of Alpha-fetoprotein (158-166) Pathways

    To construct a holistic view of the biological pathways influenced by Alpha-fetoprotein (158-166), the integration of multiple "omics" datasets is indispensable. While much of the current research has focused on the immunological aspects, a multi-omics approach will enable a broader understanding of the peptide's impact on cellular function. bioscientifica.comresearchgate.netnih.govnih.gov

    Transcriptomic analysis, through techniques like RNA sequencing, can reveal the changes in gene expression that occur in cells upon exposure to the Alpha-fetoprotein (158-166) peptide. This can help to identify the signaling pathways that are activated or inhibited by the peptide. Proteomic studies, using mass spectrometry-based approaches, can provide a global view of the changes in protein expression and post-translational modifications, offering insights into the downstream effects of the peptide's interactions. ed.ac.uknih.gov

    Metabolomic profiling can uncover alterations in cellular metabolism that result from the peptide's activity. nih.gov By integrating these different layers of omics data, researchers can construct comprehensive models of the cellular response to Alpha-fetoprotein (158-166), potentially revealing novel therapeutic targets and biomarkers.

    Table 3: Multi-Omics Approaches for Pathway Analysis

    Omics ApproachData GeneratedPotential Discoveries
    Transcriptomics (RNA-Seq) Comprehensive information on gene expression changes.Identification of signaling pathways and transcriptional networks regulated by the peptide.
    Proteomics Global analysis of protein expression, post-translational modifications, and protein-protein interactions. ed.ac.uknih.govUncovering the downstream effectors of the peptide's activity and identifying novel biomarkers.
    Metabolomics A snapshot of the metabolic state of cells, including changes in key metabolites and metabolic pathways. nih.govUnderstanding the impact of the peptide on cellular energy and biosynthesis.
    Integrative Analysis A holistic view of the cellular response by combining data from all omics layers. bioscientifica.comresearchgate.netnih.govnih.govConstruction of comprehensive network models of the peptide's mechanism of action.

    Ethical Considerations in Alpha-fetoprotein (158-166) Basic and Pre-clinical Research

    As research into Alpha-fetoprotein (158-166) progresses towards potential clinical applications, it is imperative to uphold the highest ethical standards in all basic and preclinical investigations. nih.govmdpi.com The principles of responsible conduct of research must be rigorously applied to ensure the integrity of the scientific process and the welfare of any potential future human participants. researchgate.net

    A primary ethical consideration is the robust design and transparent reporting of preclinical studies. aacrjournals.orgnih.gov This includes the use of appropriate controls, adequate sample sizes, and unbiased data analysis to ensure the validity and reproducibility of the findings. The publication of both positive and negative results is crucial to prevent publication bias and to provide a complete and accurate evidence base for future research and clinical decision-making. nih.gov

    Furthermore, as this research may lead to the development of novel therapeutics, careful consideration must be given to the potential risks and benefits. nih.govmdpi.com A thorough risk-benefit analysis should be a continuous process throughout the research and development pipeline. This includes a commitment to data sharing and transparency to allow for independent scrutiny and to foster trust among the scientific community and the public. nih.gov

    Finally, any research involving animal models must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure the humane treatment of animals. The scientific and ethical justification for the use of animals must be clearly articulated, and all procedures should be designed to minimize pain and distress.

    Table 4: Key Ethical Considerations in AFP (158-166) Research

    Ethical PrincipleApplication in AFP (158-166) Research
    Scientific Integrity Rigorous study design, transparent reporting of all findings, and adherence to data management best practices. aacrjournals.org
    Risk-Benefit Analysis Continuous evaluation of the potential benefits of the research against the potential risks to future human participants. nih.govmdpi.com
    Transparency and Data Sharing Openly sharing research methodologies and data to allow for independent verification and to build public trust. nih.gov
    Animal Welfare (3Rs) Commitment to replacing, reducing, and refining the use of animals in research wherever possible.
    Informed Consent Ensuring that any future human participants in clinical trials are fully informed of the potential risks and benefits of their participation. nih.govmdpi.com

    Q & A

    Q. How should researchers optimize ELISA protocols for quantifying AFP (158-166) in heterogeneous biological samples?

    Methodological Answer:

    • Use triplicate measurements for standards and samples to minimize variability. Calculate the mean absorbance for each set and subtract the blank value to normalize data .
    • For samples exceeding the highest standard, dilute them in a compatible buffer (e.g., 1X Diluent N) to avoid saturation. Validate dilution linearity to ensure accuracy .
    • Include controls (e.g., spiked samples) to assess recovery rates and matrix effects, especially when analyzing complex matrices like plasma or tissue lysates .

    Q. What are critical considerations for maintaining reagent stability in AFP (158-166) assays?

    Methodological Answer:

    • Store the SP Conjugate at -20°C and other components (e.g., Biotinylated Antibody) at 4°C. Avoid freeze-thaw cycles for reconstituted reagents to prevent degradation .
    • Prepare 1X working solutions immediately before use. For example, dilute the 100X SP Conjugate 1:100 in 1X Diluent N and discard unused portions to maintain activity .

    Q. How can researchers address discrepancies in AFP (158-166) measurements across experimental replicates?

    Methodological Answer:

    • Ensure consistent plate sealing during incubations to prevent evaporation. Use a calibrated multichannel pipette to minimize volumetric errors .
    • Perform intra- and inter-assay precision tests. Acceptable coefficients of variation (CVs) should be <10% for intra-assay and <15% for inter-assay variability .

    Advanced Research Questions

    Q. What experimental models are suitable for studying AFP (158-166)-mediated T-cell responses in cancer immunotherapy?

    Methodological Answer:

    • Use engineered antigen-presenting cells (aAPCs) co-expressing HLA-A2, CD80/CD86 co-stimulatory molecules, and AFP (158-166) peptide. These aAPCs enhance CD8+ T-cell expansion and IFN-γ secretion compared to dendritic cell-based models .
    • Validate T-cell specificity via tetramer staining or ELISpot assays. Compare results against negative controls (e.g., irrelevant peptides) to confirm antigen-specific responses .

    Q. How do conformational variants of AFP (158-166) influence its binding to antibodies or receptors in structural studies?

    Methodological Answer:

    • Employ circular dichroism (CD) spectroscopy or surface plasmon resonance (SPR) to analyze peptide secondary structure and binding kinetics. Reference isoform-specific data from Exp. Biol. Med. (2001) for baseline comparisons .
    • Use molecular docking simulations to predict interactions between AFP (158-166) and MHC class I molecules. Validate predictions with mutagenesis studies on key residues (e.g., position 161) .

    Q. What statistical approaches are recommended for correlating AFP (158-166) levels with hepatocellular carcinoma (HCC) progression in clinical cohorts?

    Methodological Answer:

    • Apply multivariate logistic regression to adjust for confounders (e.g., liver cirrhosis, HBsAg status). Include variables like tumor stage and vascular invasion to assess AFP’s independent prognostic value .
    • Use Kaplan-Meier survival analysis with AFP (158-166) thresholds (e.g., >400 ng/mL) to stratify patient outcomes. Validate cutoff values via receiver operating characteristic (ROC) curves .

    Q. How can multi-omics datasets enhance the functional characterization of AFP (158-166) in cancer biology?

    Methodological Answer:

    • Integrate transcriptomic data (e.g., RNA-seq) with proteomic profiles to identify co-expressed genes/proteins (e.g., BRCA1 in DNA repair pathways). Use tools like STRING-DB for network analysis .
    • Cross-reference AFP (158-166) peptide sequences with phosphorylation or glycosylation databases (e.g., PhosphoSitePlus) to explore post-translational modifications affecting antigenicity .

    Methodological Resources

    Q. Where can researchers access authoritative datasets or protocols for AFP (158-166) studies?

    • PubMed Central (PMC): Search for "AFP 158-166" AND ("HCC" OR "immunotherapy") to retrieve peer-reviewed protocols .
    • Conference Proceedings: Review AACR or AACC symposiums for recent advances in AFP-based biomarkers .
    • ELISA Guidelines: Follow Abcam’s protocol for plate preparation, including duplicate measurements and standardized template sheets .

    Notes for Experimental Design

    • Avoid Commercial Pitfalls: Do not cite vendor-specific protocols (e.g., www.abcam.com ). Instead, generalize steps (e.g., "1:100 dilution in compatible buffer") .
    • Data Transparency: Publish raw absorbance values and standard curves to enable meta-analyses .
    • Ethical Compliance: For clinical samples, document participant selection criteria and IRB approvals per NIH guidelines .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.